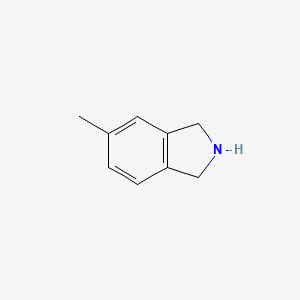

5-Methylisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-2-3-8-5-10-6-9(8)4-7/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYQGXSTSSHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630525 | |

| Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93282-20-3 | |

| Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Isoindoline Scaffold

An In-depth Technical Guide to 5-Methylisoindoline: Chemical Properties and Reactivity

The isoindoline heterocyclic system, a bicyclic structure featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, yet three-dimensional, framework serves as a valuable scaffold for the design of a wide array of biologically active molecules.[1] 5-Methylisoindoline, a derivative of this core structure, offers an additional strategic element for molecular design. The introduction of a methyl group at the 5-position can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics.[2][3] This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic considerations of 5-methylisoindoline, offering field-proven insights for researchers, scientists, and drug development professionals.

Caption: Chemical structure of 5-Methylisoindoline.

PART 1: Core Chemical and Physical Properties

Specific experimental data for 5-methylisoindoline is not widely published. However, its properties can be reliably estimated from its parent compound, isoindoline, with minor adjustments accounted for by the methyl group's influence. The methyl group, being weakly electron-donating, is expected to slightly increase the basicity (pKa) of the secondary amine and increase lipophilicity, while having a minimal impact on boiling point and density.

| Property | Value (Estimated based on Isoindoline) | Source |

| Molecular Formula | C₉H₁₁N | - |

| Molecular Weight | 133.19 g/mol | - |

| CAS Number | Not available (Parent Isoindoline: 496-12-8) | [4][5] |

| Appearance | White to off-white crystalline solid or liquid | [4] |

| Melting Point | ~17 °C | [4][6] |

| Boiling Point | ~221 °C | [4][6] |

| Density | ~1.05 g/mL | [4][6] |

| pKa (Conjugate Acid) | ~9.3 (Slightly > Isoindoline's 9.26) | [4] |

| Solubility | Moderately soluble in organic solvents (ethanol, acetone); limited solubility in water. | [7] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Expected in the range of δ 6.8-7.2 ppm. The methyl substitution will break the symmetry of the benzene ring, leading to three distinct signals, likely a singlet (for the proton at C4), a doublet, and another doublet.

-

Benzylic Protons (CH₂-N-CH₂): Two singlets are expected around δ 4.0-4.5 ppm, corresponding to the four equivalent protons of the two methylene groups attached to the nitrogen.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3-2.4 ppm.

-

Amine Proton (N-H): A broad, exchangeable singlet, typically between δ 1.5-3.0 ppm, whose position is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy:

-

Benzylic Carbons (CH₂-N-CH₂): Signals are predicted in the range of δ 50-55 ppm.

-

Aromatic Carbons (Ar-C): Six signals are expected in the δ 120-140 ppm region. This includes four CH carbons and two quaternary carbons (one at the ring fusion and one bearing the methyl group).

-

Methyl Carbon (-CH₃): A signal is expected around δ 20-22 ppm.

PART 2: Synthesis Pathway

A robust and common method for synthesizing isoindolines involves the chemical reduction of the corresponding phthalimide derivative. For 5-methylisoindoline, the precursor is 5-methylisoindoline-1,3-dione (also known as 4-methylphthalimide). This precursor can be synthesized from 4-methylphthalic anhydride.

Caption: Proposed synthesis of 5-methylisoindoline.

This two-step process is highly efficient. The initial imide formation is a condensation reaction, while the subsequent step is a complete reduction of both amide carbonyls to methylenes, a reaction for which powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required.

PART 3: Core Reactivity and Experimental Protocols

The reactivity of 5-methylisoindoline is dominated by the secondary amine within the pyrrolidine ring. This nitrogen atom acts as a potent nucleophile, making it amenable to a variety of functionalization reactions, most notably N-alkylation and N-acylation.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, a crucial step for building molecular complexity and modulating biological activity.

Mechanism & Causality: The reaction typically proceeds via a standard Sₙ2 mechanism.

-

Deprotonation: A base is required to deprotonate the secondary amine (pKa ~9.3), generating a more potent nucleophilic isoindolinide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium but are often sufficient and easier to handle.[8]

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide (or other alkylating agent like a tosylate), displacing the leaving group and forming the N-C bond.

-

Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the base without deactivating the nucleophile, thus accelerating the Sₙ2 reaction.[9]

Caption: Experimental workflow for N-alkylation.

Detailed Step-by-Step Protocol (General):

-

Preparation: To a dry, inert-atmosphere flask, add 5-methylisoindoline (1.0 eq). Dissolve it in anhydrous DMF (or THF) to a concentration of 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (1.5 eq) or, for less reactive alkyl halides, portion-wise add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Stir the mixture for 30-60 minutes at 0 °C to room temperature.

-

Alkylation: Add the alkylating agent (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) for 2-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to 0 °C and carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

N-Acylation

N-acylation is a highly efficient reaction that couples 5-methylisoindoline with a carboxylic acid derivative to form an amide, a common functional group in pharmaceuticals.

Mechanism & Causality: This reaction is a classic nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of the nitrogen atom directly attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate). A base, such as triethylamine or pyridine, is often added to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated, which drives the reaction to completion.[10] In some cases with highly reactive acylating agents, the reaction can proceed without an external catalyst.[10]

Caption: Experimental workflow for N-acylation.

Detailed Step-by-Step Protocol (General):

-

Preparation: In a round-bottom flask, dissolve 5-methylisoindoline (1.0 eq) in a suitable solvent like dichloromethane (DCM), THF, or ethyl acetate.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2-1.5 eq) or pyridine. Cool the mixture to 0 °C.

-

Acylation: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

-

Workup: Dilute the reaction mixture with the solvent. Wash sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting N-acylated product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

PART 4: Role in Drug Design and Development

The strategic placement of a methyl group on a drug scaffold is a time-tested strategy in medicinal chemistry, often referred to as invoking the "magic methyl" effect.[11][12] The 5-methyl group on the isoindoline core can serve several critical functions in lead optimization.

-

Modulating Lipophilicity: The methyl group is a small, lipophilic substituent. Its addition increases the overall lipophilicity (logP) of the molecule, which can enhance membrane permeability and absorption, but must be balanced to maintain adequate aqueous solubility.[13]

-

Enhancing Potency via Hydrophobic Interactions: If a target protein's binding pocket contains a hydrophobic region, the 5-methyl group can fit into this pocket, establishing favorable van der Waals interactions. This can significantly increase binding affinity and, consequently, the drug's potency.[11]

-

Blocking Metabolic Soft Spots: The aromatic ring of the isoindoline scaffold can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a methyl group at the 5-position can sterically hinder or block this metabolic pathway, thereby increasing the drug's metabolic stability and prolonging its half-life in the body.[12]

-

Controlling Conformation: The methyl group can influence the preferred conformation of substituents attached to the isoindoline nitrogen by creating subtle steric interactions, potentially locking the molecule into a more biologically active shape.[13]

References

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208. Retrieved from [Link]

-

Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Retrieved from [Link]

-

Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]

-

Barreiro, G., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. Retrieved from [Link]

-

Dahake, P. T., & Mahale, D. P. (2021). Magic Methyl Effects in Drug Design. Current Research in Drug Discovery. Retrieved from [Link]

-

Capot Chemical. (n.d.). 40314-06-5 | 5-méthylisoindoline-1,3-dione. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 1H-Isoindole-1,3(2H)-dione,5-methyl- - CAS:40314-06-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. Retrieved from [Link]

-

Solubility of Things. (n.d.). Isoindolin-1-one. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Isoindolin-1-one (HMDB0253647). Retrieved from [Link]

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. Retrieved from [Link]

-

PubChem. (n.d.). Methyl isoindoline-5-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]

-

PubChem. (n.d.). Phthalimidine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]

-

Daugulis, O., & Zaitsev, V. G. (2011). N-Acylsulfonamide Assisted Tandem C-H Olefination/Annulation: Synthesis of Isoindolinones. Organic Letters, 13(5), 1012-1015. Retrieved from [Link]

-

Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylisatin. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

-

de la Torre, D., et al. (2015). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 56(38), 5309-5312. Retrieved from [Link]

-

Synlett. (2020). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of the N‐alkylation of indolines with alcohols. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]

-

ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]

- 5. Isoindoline | 496-12-8 [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

A Guide to the Spectroscopic Characterization of 5-Methylisoindoline

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Structural Verification

In the landscape of drug discovery and materials science, the isoindoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] 5-Methylisoindoline, a specific derivative, serves as a critical building block in synthetic chemistry. Its precise structure, purity, and electronic properties are foundational to the success of subsequent research and development efforts. An unambiguous structural confirmation is not merely a procedural step but a prerequisite for ensuring the validity and reproducibility of scientific outcomes.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of 5-Methylisoindoline. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data acquisition and interpretation. The methodologies described herein are designed as a self-validating workflow, ensuring the highest degree of scientific integrity for researchers, chemists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is essential to visualize the molecule's architecture. 5-Methylisoindoline consists of a benzene ring fused to a pyrrolidine ring, with a methyl group substituent at the 5-position of the aromatic ring. This structure dictates the number and type of protons and carbons, their chemical environments, and the key functional groups that will be identified by spectroscopic methods.

Caption: Molecular structure of 5-Methylisoindoline with key positions labeled.

The logical workflow for characterization begins with confirming the molecular mass, proceeds to identifying functional groups, and culminates in a detailed map of the carbon-hydrogen framework.

Caption: A logical workflow for the definitive structural elucidation of a target molecule.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first-line technique for molecular verification. It provides the molecular weight of the compound, offering immediate confirmation of a successful synthesis. For 5-Methylisoindoline (C₉H₁₁N), the expected exact mass is 133.0891 g/mol . Electrospray Ionization (ESI) is often preferred for its soft ionization, which typically preserves the molecule and shows a strong protonated molecular ion peak [M+H]⁺.

Expected Data:

| Ion | Formula | Calculated m/z | Observed m/z | Technique |

|---|---|---|---|---|

| [M+H]⁺ | [C₉H₁₂N]⁺ | 134.0964 | ~134.1 | ESI-MS |

| [M]⁺ | [C₉H₁₁N]⁺˙ | 133.0891 | ~133.1 | EI-MS |

Interpretation: The primary peak of interest is the molecular ion. In ESI-MS, this will appear as the [M+H]⁺ adduct at m/z 134. In Electron Ionization (EI), the molecular ion [M]⁺˙ will be observed at m/z 133. The fragmentation pattern in EI-MS can also be diagnostic. A common fragmentation for indoline-type structures is the loss of a hydrogen atom to form a stable aromatic cation, resulting in a significant peak at m/z 132 ([M-H]⁺).[3]

Protocol 2.1: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters: Set the ESI source to positive ion mode. Optimize key parameters, including capillary voltage (~3.5-4.5 kV), source temperature (~120 °C), and sheath/auxiliary gas flow rates to achieve a stable signal.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The resulting spectrum should be analyzed for the [M+H]⁺ ion, and its measured mass should be compared to the calculated exact mass. An accuracy within 5 ppm is considered definitive confirmation of the elemental composition.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint." For 5-Methylisoindoline, the key diagnostic absorptions are the N-H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, and the aromatic C=C bending vibrations.

Expected Data:

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2850 - 2960 | Strong |

| C=C Bending | Aromatic Ring | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-N Stretch | Amine | 1000 - 1350 | Medium |

Interpretation: The presence of a sharp peak around 3400 cm⁻¹ is a clear indicator of the N-H bond of the secondary amine. A critical distinction is made at 3000 cm⁻¹: absorptions just above this value confirm the aromatic C-H bonds, while strong absorptions just below it confirm the aliphatic C-H bonds of the methyl and methylene groups.[5] The pattern of bands in the 1450-1600 cm⁻¹ region is characteristic of the substituted benzene ring.

Protocol 3.1: FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-free swab (e.g., soaked in isopropanol) and running a background scan. The background spectrum of air is collected and automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 5-Methylisoindoline sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range should be from 4000 to 400 cm⁻¹.

-

Data Processing: After acquisition, perform baseline correction if necessary and use a peak-finding tool to label the wavenumbers of the major absorption bands for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The combination provides an unambiguous assignment of the entire molecular framework.

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum of 5-Methylisoindoline is expected to show four distinct sets of signals corresponding to the aromatic protons, the two equivalent CH₂ groups, the N-H proton, and the methyl group protons.

Caption: Key proton environments and their predicted chemical shift regions.

-

Aromatic Protons (3H): The protons on the benzene ring (H4, H6, H7) will appear in the 6.9-7.2 ppm region. Due to the substitution pattern, H4 may appear as a singlet, while H6 and H7 will likely be doublets or part of a more complex multiplet.

-

Benzylic Protons (4H): The four protons on the two methylene groups (C1 and C3) are adjacent to both the nitrogen atom and the aromatic ring. Due to rapid conformational exchange, they are expected to be chemically and magnetically equivalent, giving rise to a sharp singlet around 4.0-4.5 ppm.[3]

-

Methyl Protons (3H): The protons of the methyl group are attached to the aromatic ring and will appear as a sharp singlet around 2.3 ppm.

-

Amine Proton (1H): The N-H proton signal is typically a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, and can appear over a wide range, often between 1.5 and 4.0 ppm.

Expected Data Summary (¹H NMR, 500 MHz, CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H4, H6, H7 | ~ 6.9 - 7.2 | Multiplet | 3H |

| C1-H₂, C3-H₂ | ~ 4.2 | Singlet | 4H |

| C5-CH₃ | ~ 2.3 | Singlet | 3H |

| N-H | ~ 1.5 - 4.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

Interpretation: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For 5-Methylisoindoline, seven distinct signals are expected.

-

Aromatic Carbons (6C): Four signals will correspond to the protonated aromatic carbons (C4, C6, C7) and the carbon bearing the methyl group (C5), typically appearing between 120-140 ppm. Two additional signals for the quaternary carbons (C3a, C7a) at the ring junction will also be in this region, often with lower intensity.

-

Benzylic Carbons (2C): The two equivalent methylene carbons (C1, C3) will produce a single, strong signal in the aliphatic region, expected around 50-55 ppm.

-

Methyl Carbon (1C): The methyl carbon will appear as a sharp signal at the most upfield position, typically around 20-22 ppm.

Expected Data Summary (¹³C NMR, 125 MHz, CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C3a, C7a, C4, C5, C6, C7 | ~ 120 - 145 |

| C1, C3 | ~ 50 - 55 |

| C5-CH₃ | ~ 20 - 22 |

Protocol 4.1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Methylisoindoline and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

-

Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30').

-

Set the spectral width to cover the expected range (~0-12 ppm).

-

Apply a 30° pulse angle with a relaxation delay (d1) of 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for all carbons.

-

Set the spectral width to cover the full carbon range (~0-220 ppm).

-

Use a 30° pulse angle with a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of 5-Methylisoindoline is not achieved by a single technique but by the synergistic integration of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies the essential functional groups, and NMR spectroscopy provides the definitive and intricate map of the atomic framework. By following the detailed protocols and interpretative logic outlined in this guide, researchers can ensure the identity and purity of their material with the highest level of confidence, thereby upholding the principles of scientific rigor and enabling the successful advancement of their research objectives.

References

- Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from a URL provided by the grounding tool.

-

Khan, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. Available: [Link]

-

ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. [Diagram]. Available: [Link]

-

ResearchGate. (n.d.). Physical parameters of Isoindoline-1, 3-dione derivatives. Available: [Link]

-

Bracher, F., & Krauß, J. (2014). The chemistry of isoindole natural products. PubMed Central. Available: [Link]

-

Ahmad, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Available: [Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Retrieved from a URL provided by the grounding tool.

- Supplementary Information. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from a URL provided by the grounding tool.

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available: [Link]

-

MDPI. (2021). Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. Molecules. Available: [Link]

-

UNISA Institutional Research Information System. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Available: [Link]

-

PubChem. (n.d.). 5-Methylisatin. National Institutes of Health. Available: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules. Available: [Link]

-

Turesky, R. J., et al. (2005). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. PubMed Central. Available: [Link]

-

NIST. (n.d.). 1H-Indole, 5-methyl-. NIST WebBook. Available: [Link]

-

PubChem. (n.d.). Methyl isoindoline-5-carboxylate. National Institutes of Health. Available: [Link]

-

ResearchGate. (2016). 1,3-Bis(5′-methyl-4′-phenyl-2′-thiazolylimino)isoindoline. Available: [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Available: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available: [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available: [Link]

-

MySkinRecipes. (n.d.). Methyl isoindoline-5-carboxylate. Available: [Link]

-

NIST. (n.d.). Isoquinoline. NIST WebBook. Available: [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 4. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scs.illinois.edu [scs.illinois.edu]

Navigating the Uncharted: A Technical Guide to the Solubility of 5-Methylisoindoline in Common Organic Solvents

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of 5-Methylisoindoline and the Primacy of Solubility

5-Methylisoindoline, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry and materials science. Its structural motif is a recurring feature in a variety of biologically active compounds. As with any novel or sparsely characterized compound, a thorough understanding of its physicochemical properties is paramount for its successful application. Foremost among these properties is solubility, a critical parameter that dictates everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.

This guide is necessitated by the conspicuous absence of consolidated solubility data for 5-methylisoindoline in the public domain. Far from being a mere compilation of data, this document serves as a comprehensive technical manual, empowering the researcher to navigate this data gap. It provides a robust framework for both predicting and experimentally determining the solubility of 5-methylisoindoline, and by extension, other novel compounds. Herein, we synthesize theoretical principles with actionable, field-proven experimental protocols, offering a self-validating system for generating reliable solubility data.

Part 1: A Priori Solubility Assessment - A Theoretical Deep Dive

Before embarking on empirical testing, a theoretical assessment of 5-methylisoindoline's structure can yield valuable predictions about its solubility profile. The principle of "like dissolves like" is our guiding tenet, where the polarity, hydrogen bonding capability, and overall molecular architecture of the solute are compared against those of potential solvents.

Molecular Structure Analysis:

5-Methylisoindoline is composed of a bicyclic isoindoline core with a methyl group at the 5-position. Key features influencing its solubility include:

-

The Isoindoline Core: The secondary amine within the isoindoline ring is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule.

-

The Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Methyl Group: The methyl substituent is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule.

Based on this structure, we can anticipate that 5-methylisoindoline will exhibit a degree of solubility in a range of organic solvents, with a preference for those that can engage in hydrogen bonding or have moderate polarity.

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | The hydroxyl group of these solvents can readily form hydrogen bonds with the secondary amine of 5-methylisoindoline. |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H group of 5-methylisoindoline. Their high polarity can also solvate the molecule effectively. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. They are generally good solvents for a wide range of organic compounds. |

| Ester Solvents (e.g., Ethyl Acetate) | Moderate to Low | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, but its overall nonpolar character may limit solubility. |

| Aromatic Solvents (e.g., Toluene) | Moderate to Low | Toluene is nonpolar, but the aromatic ring of 5-methylisoindoline may allow for some favorable pi-stacking interactions. |

| Aliphatic Nonpolar Solvents (e.g., Hexane, Heptane) | Low | The significant polarity imparted by the secondary amine will likely lead to poor solubility in these highly nonpolar solvents. |

Part 2: The Gold Standard - Experimental Solubility Determination

Theoretical predictions, while informative, must be validated by empirical data. The "shake-flask" method, as described by Higuchi and Connors, remains the most reliable technique for determining thermodynamic (or equilibrium) solubility and is considered the gold standard.[1] This section provides a detailed protocol for its implementation.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

-

5-Methylisoindoline (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique (e.g., NMR, GC-MS).

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-methylisoindoline to a series of vials. The excess should be visually apparent to ensure a saturated solution is achieved.

-

Pipette a precise volume of each test solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (typically 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended.[2] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus indicating equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle by gravity or gentle centrifugation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining solid particles. This step is critical to avoid artificially inflated solubility values.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A standard curve of 5-methylisoindoline of known concentrations must be prepared to accurately quantify the concentration in the test samples.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Self-Validation and Trustworthiness:

The protocol's integrity is maintained by several key checks:

-

Visual Confirmation of Excess Solid: Always ensure undissolved solid remains at the end of the equilibration period.

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points ensures that a true equilibrium has been reached.

-

Purity of Solute and Solvent: The use of pure materials is essential for accurate measurements.[2]

Part 3: Factors Influencing 5-Methylisoindoline Solubility

The solubility of a compound is not a fixed value but is influenced by several external factors.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic. For critical applications, it is advisable to determine solubility at the relevant experimental or physiological temperature.

-

pH (in Aqueous Systems): As a secondary amine, 5-methylisoindoline is basic and will have a pKa associated with its conjugate acid. In aqueous buffered solutions, its solubility will be highly pH-dependent. At pH values below its pKa, the amine will be protonated, forming a more polar and thus more water-soluble salt.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the solubility experiments.

Part 4: Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and standardized format to allow for easy comparison.

Table of Experimentally Determined Solubility (Hypothetical Data):

| Solvent | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| Methanol | e.g., 150 | e.g., 1.13 |

| Ethanol | e.g., 120 | e.g., 0.90 |

| DMSO | e.g., 200 | e.g., 1.50 |

| Dichloromethane | e.g., 80 | e.g., 0.60 |

| Toluene | e.g., 15 | e.g., 0.11 |

| Hexane | e.g., < 1 | e.g., < 0.008 |

Note: The data in this table is hypothetical and for illustrative purposes only. The user is expected to populate this table with their own experimentally derived data.

Interpreting the Results:

The obtained data should be compared with the initial theoretical predictions. Any significant deviations should be investigated. For instance, a lower-than-expected solubility in a particular solvent might indicate strong solute-solute interactions in the crystal lattice that are not easily overcome by solute-solvent interactions.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for addressing the lack of solubility data for 5-methylisoindoline. By combining theoretical predictions with a robust experimental protocol, researchers can generate reliable and accurate solubility data. This information is foundational for the rational design of synthetic routes, purification strategies, and, in the context of drug development, the formulation of this promising chemical entity. The methodologies outlined here are not limited to 5-methylisoindoline and can be broadly applied to other novel compounds where solubility data is scarce, thereby accelerating the pace of research and development.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 523-541. [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of drug substances in water, pH-and cosolvent-modified buffers. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 599-606.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.

-

PubChem. (n.d.). 5-Methylisoindoline. National Center for Biotechnology Information. Retrieved from [Link]

- Glomme, A., & Bergström, C. A. (2005). In silico prediction of aqueous drug solubility from calculated molecular properties. Mini Reviews in Medicinal Chemistry, 5(10), 919-930.

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link][1]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][2]

Sources

In-Depth Technical Guide to the Crystal Structure and Conformation of 5-Methylisoindoline

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure and conformational dynamics of 5-Methylisoindoline. While specific crystallographic data for 5-Methylisoindoline is not publicly available, this document outlines the established experimental and computational workflows that would be employed for its complete structural elucidation. The guide is intended for researchers, scientists, and drug development professionals who are interested in the isoindoline scaffold. We will cover synthesis, single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy for conformational analysis, and computational modeling. The importance of the isoindoline core in medicinal chemistry will also be discussed, providing context for the significance of such structural studies.

Introduction and Significance

Isoindoline is a heterocyclic organic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring.[1] This bicyclic structure serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[2][3] Derivatives of isoindoline are known to be constituents of various pharmaceuticals, including agents for treating multiple myeloma, inflammation, hypertension, and obesity.[4]

The specific placement of a methyl group at the 5-position of the isoindoline core, creating 5-Methylisoindoline, can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability. These modifications, in turn, affect the molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of its three-dimensional structure and conformational preferences is therefore critical for designing novel therapeutics and for structure-activity relationship (SAR) studies.[5]

This guide will detail the necessary steps to fully characterize 5-Methylisoindoline, from its chemical synthesis to its detailed structural analysis.

Synthesis of the Isoindoline Scaffold

The synthesis of substituted isoindolines can be achieved through various established routes. While a specific protocol for 5-Methylisoindoline is not detailed in readily available literature, a common and adaptable approach involves the reduction of the corresponding isoindolinone or phthalimide precursor.

General Synthetic Approach

A plausible synthetic route to 5-Methylisoindoline would start from 4-methylphthalic anhydride.

Experimental Protocol: Hypothetical Synthesis of 5-Methylisoindoline

-

Step 1: Imide Formation: 4-methylphthalic anhydride is reacted with an appropriate nitrogen source, such as ammonia or a protected amine, to form 5-methylisoindoline-1,3-dione (5-methylphthalimide).

-

Step 2: Reduction: The resulting 5-methylphthalimide is then subjected to a strong reducing agent to reduce the two carbonyl groups. A common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Step 3: Work-up and Purification: The reaction is carefully quenched, followed by an aqueous work-up to remove inorganic salts. The crude 5-Methylisoindoline is then purified using standard techniques such as column chromatography or distillation to yield the final product.

The progress of the reaction and the purity of the final compound would be monitored by techniques such as Thin Layer Chromatography (TLC), and the structure confirmed by NMR and Mass Spectrometry (MS).

Determination of Crystal Structure by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] This technique provides detailed information on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.

Crystallization Methodologies

The primary and often most challenging step in SCXRD is growing a high-quality single crystal.[7] For a small organic molecule like 5-Methylisoindoline, several methods can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over time, leading to the formation of crystals.[8] The choice of solvent is crucial and is typically one in which the compound is moderately soluble.[8]

-

Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, inducing crystallization at the interface.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[9]

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Method | Description | Key Considerations |

| Slow Evaporation | Solvent is slowly removed from a saturated solution.[10] | Solvent choice, rate of evaporation. |

| Solvent Diffusion | A poor solvent is diffused into a solution of the compound.[9] | Miscibility of solvents, density difference. |

| Slow Cooling | A hot, saturated solution is cooled gradually.[6] | Rate of cooling, thermal stability of the compound. |

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer.[7] An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data to yield the final, high-resolution crystal structure.

Conformational Analysis

The five-membered ring of the isoindoline scaffold is not planar and can adopt different conformations. Understanding these conformations is crucial as they can dictate how the molecule interacts with biological targets.

NMR Spectroscopy in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.[11]

-

¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons on the five-membered ring and their coupling constants (J-values) can provide information about the dihedral angles between them, which in turn defines the ring's pucker.

-

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) can identify protons that are close to each other in space (typically < 5 Å), even if they are not directly bonded. This information is invaluable for determining the relative orientation of substituents and the overall shape of the molecule. For substituted isoindolines, NOE can reveal the preferred conformation of the heterocyclic ring.[12]

Experimental Protocol: NMR Conformational Study

-

Sample Preparation: A solution of 5-Methylisoindoline is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectra: High-resolution ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon signals.

-

2D NMR Spectra: A suite of 2D NMR experiments is performed:

-

COSY: To establish proton-proton spin-spin coupling networks.

-

HSQC/HMBC: To correlate proton and carbon signals.

-

NOESY/ROESY: To measure through-space proton-proton interactions and deduce the solution-state conformation.

-

-

Variable Temperature NMR: Performing NMR experiments at different temperatures can provide information on the energy barriers between different conformers.[13]

Computational Modeling

In conjunction with experimental data, computational chemistry provides powerful insights into the conformational landscape of a molecule.

-

Conformational Search: Algorithms are used to systematically or stochastically explore the possible conformations of 5-Methylisoindoline to identify low-energy structures.

-

Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of different conformers and calculate their relative energies, providing a prediction of the most stable conformation.[5] Theoretical NMR chemical shifts can also be calculated and compared with experimental data to validate the predicted structure.[5]

Logical Workflow: Combined Conformational Analysis

Caption: Integrated workflow for conformational analysis.

The isoindoline ring typically adopts an "envelope" or "twist" conformation. The methyl group at the 5-position is on the rigid benzene ring and will not directly participate in the puckering, but it can influence the electronic properties of the aromatic system. The key conformational flexibility will be in the five-membered heterocyclic ring.

Applications in Drug Development

The isoindoline scaffold is a cornerstone in modern drug discovery.[14] Its rigid, bicyclic nature makes it an excellent starting point for designing molecules that can present functional groups in a well-defined three-dimensional orientation for optimal interaction with biological targets like enzymes and receptors.[14][15]

Drugs like Lenalidomide, a derivative of thalidomide containing an isoindoline-1,3-dione substructure, are used in the treatment of multiple myeloma.[1] The precise geometry of the isoindoline core is crucial for its mechanism of action. By understanding the structure and conformation of simpler derivatives like 5-Methylisoindoline, researchers can gain insights that inform the design of more complex and effective therapeutic agents.[16]

Conclusion

A comprehensive structural and conformational analysis of 5-Methylisoindoline requires a synergistic approach combining chemical synthesis, single-crystal X-ray diffraction, and solution-state NMR spectroscopy, all supported by computational modeling. While a definitive crystal structure for this specific molecule is not yet in the public domain, the methodologies outlined in this guide represent the gold standard for such an investigation. The resulting structural insights would be highly valuable for medicinal chemists and other scientists working with the versatile and pharmacologically significant isoindoline scaffold.

References

-

Wikipedia. Isoindoline. [Link]

-

García-García, E., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]

-

Pharmaffiliates. The Role of Isoindoline in Pharmaceutical Drug Development. [Link]

-

Basava, V., & van Otterlo, W. A. (2009). Preparation of 1-aryl-substituted isoindoline derivatives by sequential Morita–Baylis–Hillman and intramolecular Diels–Alder reactions. Organic & Biomolecular Chemistry. [Link]

-

Smith, K., et al. One-pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-benzyl-N,N-dimethylureas. ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

Al-Rawi, R. K., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

-

Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

-

Atmaca, U., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ChemMedChem. [Link]

-

Kumar, A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. [Link]

-

Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

ResearchGate. Bioactive molecules that contain Isoindolin‐1‐one scaffold. [Link]

-

University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

ResearchGate. Molecular Modeling Study of 2-Substituted Isoindoline Derivatives of a-Amino Acids as Inhibitors of Lipoxygenase by Docking Simulations. [Link]

-

Jones, A. (2024). How to grow crystals for X-ray crystallography. IUCrJ. [Link]

-

ResearchGate. Molecular Modeling Study of 2-Substituted Isoindoline Derivatives of a-Amino Acids as Inhibitors of Lipoxygenase by Docking Simulations (PDF). [Link]

-

ResearchGate. Synthesis of isoindolines 1–4, 6 and 7. [Link]

-

ResearchGate. ¹H NMR spectrum fragment for diastereomeric mixture of isoindolinone.... [Link]

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Maryanoff, B. E., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry. [Link]

-

Wang, S.-C., et al. (2024). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. [Link]

-

Abraham, R. J., et al. Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing. [Link]

-

Soares, J., et al. (2022). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceutics. [Link]

Sources

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. Preparation of 1-aryl-substituted isoindoline derivatives by sequential Morita–Baylis–Hillman and intramolecular Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Methylisoindoline Stability

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, directly influencing shelf-life, storage conditions, and ultimately, patient safety.[1][2] This technical guide provides a comprehensive framework for evaluating the thermal stability of 5-Methylisoindoline, a key heterocyclic building block in medicinal chemistry, using Thermogravimetric Analysis (TGA).[3][4] We will move beyond a simple procedural outline to explore the causality behind experimental design, ensuring a robust and self-validating analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply TGA to characterize the thermal properties of pharmaceutical compounds.[5][6]

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

In the pharmaceutical industry, understanding a molecule's response to thermal stress is not merely an academic exercise; it is a regulatory and safety necessity.[1][7] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), mandate rigorous stability testing to define re-test periods for drug substances and shelf-life for drug products.[2][8] Thermal degradation can lead to a loss of potency, the formation of toxic impurities, and altered physical properties, all of which compromise the safety and efficacy of the final medicinal product.[1]

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It provides critical, quantitative information on thermal stability, decomposition temperatures, and the composition of materials, making it an indispensable tool for API characterization.[5][11]

This guide uses 5-Methylisoindoline as a case study. As a derivative of the isoindoline scaffold, which is present in numerous pharmaceutical compounds, understanding its thermal behavior is crucial for its effective use in synthesis and formulation.[3][12]

The Science of Thermogravimetric Analysis (TGA)

Core Principles

The principle of TGA is straightforward: a high-precision balance, known as a thermobalance, measures the mass of a sample situated in a furnace.[10][13] The furnace temperature is programmed to change over time, typically increasing at a constant rate. As the sample is heated, it may undergo physical or chemical changes that result in a mass change.[14]

-

Mass Loss Events: These are the most common events observed for organic molecules and can include desorption, evaporation (of moisture or residual solvents), and, most critically, thermal decomposition.[11][14]

-

Mass Gain Events: While less common for this application, mass gains can occur during processes like oxidation, where the sample reacts with the surrounding atmosphere.[14]

The output of a TGA experiment is a thermogram, or TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.[15] For more detailed interpretation, the first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, is often plotted. The DTG curve shows the rate of mass loss, with peaks indicating the temperatures at which the most significant mass loss occurs.[15][16]

Causality in Experimental Design: Why Parameters Matter

The results of a TGA experiment are highly dependent on the chosen experimental parameters.[14] A thoughtful selection is critical for obtaining meaningful and reproducible data.

-

Heating Rate (β): A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution, allowing for the separation of closely occurring thermal events. A faster rate (e.g., 20 °C/min or higher) can shift decomposition temperatures to higher values and may obscure subtle transitions.[13] For initial screening, 10 °C/min is a common and effective choice.

-

Atmosphere (Purge Gas): The choice of purge gas determines the chemical environment of the sample.

-

Inert Gas (Nitrogen, Argon): An inert atmosphere is essential for studying the inherent thermal stability and decomposition of a material without the influence of oxidative processes.[17] This is the standard approach for pharmaceutical compounds.

-

Reactive Gas (Air, Oxygen): A reactive atmosphere is used to study oxidative stability, which can be relevant for understanding degradation under ambient storage conditions.[17]

-

-

Sample Mass: A smaller sample mass (typically 2-10 mg) minimizes thermal gradients within the sample and ensures that evolved gases can escape easily, preventing artifacts and leading to sharper transitions.[14]

-

Crucible Type: Open crucibles made of inert materials like platinum or alumina are standard. They allow for efficient gas exchange between the sample and the furnace atmosphere.[18]

Experimental Protocol: TGA of 5-Methylisoindoline

This protocol is grounded in established standards such as ASTM E1131, which outlines methods for compositional analysis by thermogravimetry.[19][20][21]

Instrument and System Validation

Trustworthiness Pillar: An uncalibrated instrument yields unreliable data. Before any analysis, the system must be validated.

-

Mass Calibration: Verify the thermobalance accuracy using certified calibration weights. The instrument should automatically perform this procedure.[14]

-

Temperature Calibration: Calibrate the furnace temperature using certified Curie point standards (e.g., Alumel, Nickel). This ensures the temperature measured by the thermocouple accurately reflects the sample temperature.

-

Blank Run: Perform a run with an empty crucible through the entire temperature program. This "blank curve" is subtracted from the sample run to correct for instrumental drift and buoyancy effects, which can cause an apparent weight gain.[18]

Step-by-Step Experimental Workflow

The following workflow provides a detailed procedure for the analysis.

-

Sample Preparation:

-

Ensure the 5-Methylisoindoline sample is representative of the batch.

-

Using a microbalance, accurately weigh 3-5 mg of the sample directly into a clean, tared alumina crucible. .

-

Rationale: A small mass ensures uniform heating and minimizes mass transfer limitations of decomposition products.[14]

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA's automatic sample loader or manually place it on the balance mechanism.

-

Load the corresponding experimental method into the instrument's software. The parameters are detailed in Table 1.

-

-

Method Execution:

-

Begin the experiment. The instrument will automatically tare the balance, purge the furnace with the selected gas (Nitrogen), and then execute the defined temperature program.

-

Monitor the real-time TGA curve to ensure the experiment is proceeding as expected.

-

-

Post-Analysis Data Processing:

-

Once the run is complete, use the instrument software to perform the following:

-

Apply the blank curve correction.[18]

-

Generate both the TGA (% mass vs. temperature) and DTG (% mass/°C vs. temperature) curves.

-

Analyze the curves to determine key thermal events as described in Section 4.0.

-

Caption: TGA Experimental and Analysis Workflow.

TGA Experimental Parameters for 5-Methylisoindoline

The parameters chosen for this analysis are designed to provide a clear and comprehensive profile of the compound's thermal stability.

| Parameter | Setting | Rationale & Scientific Justification |

| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accuracy and precision of mass and temperature measurements. |

| Temperature Range | 30 °C to 600 °C | Covers potential loss of volatiles (e.g., moisture) and the full decomposition of the organic molecule.[20] |

| Heating Rate | 10 °C/min | A standard rate providing good resolution of thermal events without excessive run time.[18] |

| Atmosphere | Nitrogen (N₂) | An inert gas is used to study the intrinsic thermal decomposition without oxidative side reactions.[17] |

| Gas Flow Rate | 50 mL/min | Ensures an inert environment and efficiently removes gaseous decomposition products from the furnace. |

| Sample Crucible | Alumina, 70 µL, open | Alumina is inert at high temperatures. An open crucible allows for free exchange of gases.[18] |

| Sample Mass | 3 – 5 mg | Minimizes thermal gradients and diffusion limitations, leading to sharper, more accurate transitions.[14] |

| Data Collection | Mass, Time, Temperature | Continuous recording of all three variables is necessary for generating the TGA and DTG curves. |

Data Interpretation and Expected Results

Reading the TGA and DTG Curves

The TGA curve of an organic molecule like 5-Methylisoindoline is expected to show a stable baseline at 100% mass, followed by one or more steps of mass loss as the temperature increases.[16]

-

TGA Curve: The onset temperature of decomposition (T_onset) is a critical parameter, often determined by the intersection of tangents drawn from the baseline before decomposition and the steepest point of the mass loss step. It represents the temperature at which significant degradation begins.[10]

-

DTG Curve: The peak of the DTG curve (T_peak) indicates the temperature at which the rate of mass loss is at its maximum.[15] This is a highly reproducible data point often used for material characterization.

Illustrative TGA Results for 5-Methylisoindoline

The following table summarizes the expected quantitative data from the TGA of a pure, anhydrous 5-Methylisoindoline sample.

| Parameter | Illustrative Value | Interpretation |

| Initial Mass Loss (if present) | < 1% below 150 °C | Typically corresponds to the loss of adsorbed moisture or volatile impurities. |

| Decomposition Onset (T_onset) | ~220 - 250 °C | The temperature at which the thermal degradation of the molecule begins. A key indicator of thermal stability. |

| DTG Peak Temperature (T_peak) | ~260 - 290 °C | The temperature of the maximum rate of decomposition for the primary degradation step. |

| Total Mass Loss (at 600 °C) | > 98% | Indicates that the compound decomposes almost completely into volatile products under an inert atmosphere. |

| Residual Mass (at 600 °C) | < 2% | A small amount of carbonaceous residue may form. A significant residue would suggest the presence of non-volatile impurities. |

Proposed Thermal Degradation Pathway

While the exact high-temperature degradation mechanism is complex, a plausible pathway for 5-Methylisoindoline under inert thermal stress involves the cleavage of the weakest bonds. The C-N bonds within the heterocyclic ring and the bond connecting the methyl group to the benzene ring are likely points of initial fragmentation. Degradation of substituted indoles often proceeds via hydroxylation and subsequent ring cleavage in oxidative environments, but under inert pyrolysis, fragmentation into smaller volatile organic compounds is expected.[22]

Caption: Proposed Thermal Degradation of 5-Methylisoindoline.

Conclusion: Implications for Drug Development

This guide has detailed a scientifically rigorous approach to evaluating the thermal stability of 5-Methylisoindoline using TGA. The illustrative data indicate that 5-Methylisoindoline is a thermally stable compound at ambient temperatures, with significant decomposition occurring well above 200 °C.

For drug development professionals, this information is critical:

-

Storage and Handling: The high onset temperature of decomposition suggests that 5-Methylisoindoline is stable under standard storage conditions (e.g., room temperature) and does not require special, refrigerated handling for short-term use.

-

Process Chemistry: The stability data can inform the selection of reaction conditions for subsequent synthetic steps, ensuring that the molecule is not inadvertently degraded during processing.

-

Formulation: Knowledge of the degradation profile is essential for developing a stable drug product and for predicting potential interactions with excipients at elevated temperatures during manufacturing processes like drying or milling.

By employing a well-structured, validated TGA methodology as outlined here, researchers can generate the high-quality, reliable data needed to make informed decisions, ensure product quality, and meet the stringent requirements of regulatory bodies.[1][6]

References

-

Title: Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data Source: MDPI URL: [Link]

-

Title: ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL: [Link]

-

Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) Testing of Materials Source: Applus DatapointLabs URL: [Link]

-

Title: ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry Source: ASTM International (via a third-party provider) URL: [Link]

-

Title: ICH releases overhauled stability guideline for consultation Source: RAPS URL: [Link]

-

Title: Quality Guidelines Source: ICH URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) - ASTM E1131 Source: CMC Laboratories URL: [Link]

-

Title: Compositional Analysis by Thermogravimetry (ASTM E1131) Source: ASTM International URL: [Link]

-

Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: tga-kinetics: Kinetic parameter estimation of thermogravimetric data Source: GitHub URL: [Link]

-

Title: Improved Method for the Determination of Kinetic Parameters from Non-isothermal Thermogravimetric Analysis (TGA) Data Source: ACS Publications - Energy & Fuels URL: [Link]

-

Title: A practical method to obtain kinetic data from TGA (thermogravimetric analysis) experiments to build an air injection model Source: OSTI.GOV URL: [Link]

-

Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL: [Link]

-

Title: Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis Source: CORE URL: [Link]

-

Title: Interpreting TGA Curves Source: METTLER TOLEDO URL: [Link]

-

Title: Thermogravimetric Analysis in Pharmaceuticals Source: Veeprho URL: [Link]

-

Title: Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity Source: RSC Publishing URL: [Link]

-

Title: The chemistry of isoindole natural products Source: Beilstein Journals URL: [Link]

-

Title: How to Interpret a TGA Curve: An Expert Guide Source: Torontech URL: [Link]

-

Title: TGA Analysis in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Thermogravimetric Analysis Source: Improved Pharma URL: [Link]

-